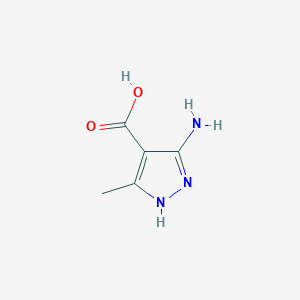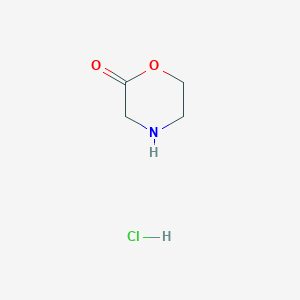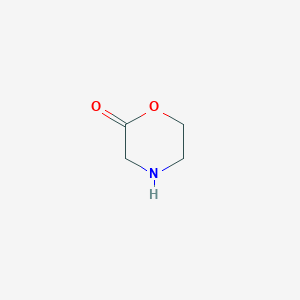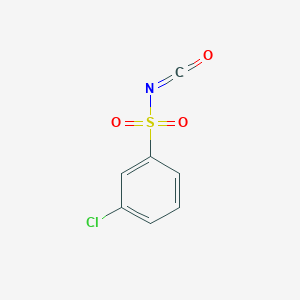
(4-Acetylamino-3-methyl-phenoxy)-acetic acid
Overview
Description
(4-Acetylamino-3-methyl-phenoxy)-acetic acid is an organic compound with a complex structure that includes an acetylamino group, a methyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetylamino-3-methyl-phenoxy)-acetic acid typically involves the following steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Etherification: The acetylamino derivative is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: The acetylamino group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(4-Acetylamino-3-methyl-phenoxy)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Acetylamino-3-methyl-phenoxy)-acetic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxyacetic acid moiety can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
(4-Acetylamino-3-methyl-phenoxy)-acetic acid can be compared with other similar compounds such as:
(4-Amino-3-methyl-phenoxy)-acetic acid: Lacks the acetyl group, leading to different chemical properties and reactivity.
(4-Acetylamino-3-ethyl-phenoxy)-acetic acid: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
(4-Acetylamino-3-methyl-phenoxy)-propionic acid: Has a propionic acid moiety instead of acetic acid, influencing its acidity and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-acetamido-3-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7-5-9(16-6-11(14)15)3-4-10(7)12-8(2)13/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQVJANJULCLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)




![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)


![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)




![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)
